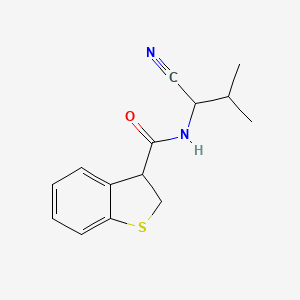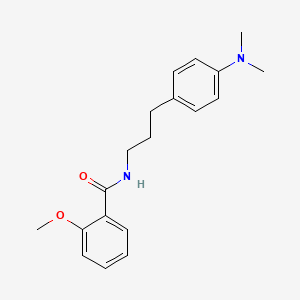![molecular formula C15H15BrClN3O2 B2403965 [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone CAS No. 2415492-31-6](/img/structure/B2403965.png)
[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several functional groups including a bromopyrazole, an azetidine ring, and a methoxyphenyl group. The bromopyrazole is a pyrazole ring (a five-membered ring with two nitrogen atoms) with a bromine atom attached. The azetidine ring is a four-membered ring containing one nitrogen atom. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The bromopyrazole could potentially be introduced via a substitution reaction, the azetidine ring might be formed via a cyclization reaction, and the methoxyphenyl group could be introduced via a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The bromopyrazole and methoxyphenyl groups are likely to be planar due to the aromatic nature of the pyrazole and phenyl rings. The azetidine ring, being a small ring, might introduce some strain into the molecule, potentially leading to a non-planar configuration .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromopyrazole group might undergo nucleophilic substitution reactions, the azetidine ring might undergo ring-opening reactions, and the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s molecular weight and potentially its boiling point. The azetidine ring might influence the compound’s solubility in water, and the methoxyphenyl group might contribute to the compound’s UV/Vis absorption spectrum .科学的研究の応用
Synthesis and Imaging in Parkinson's Disease
[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone and its derivatives have been explored in the synthesis of potential PET imaging agents for Parkinson's disease. In one study, a related compound, [11C]HG-10-102-01, was synthesized and evaluated for imaging the LRRK2 enzyme, which is significant in Parkinson's research (Wang, Gao, Xu, & Zheng, 2017).
Antibacterial and Antifungal Activity
Compounds structurally similar to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. One such example is a novel series of triazole analogues of piperazine, which exhibited significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018). Another example includes derivatives with antifungal properties, as seen in the synthesis of novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Potential Antibacterial Agents
Another area of application is the synthesis of azetidinone derivatives that show significant activity against bacteria and fungi. One study synthesized new 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-one, which exhibited notable antibacterial properties (Mohite & Bhaskar, 2011).
Structural and Molecular Analysis
Structural and molecular analysis of related compounds, like (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, has been conducted to understand their crystalline properties, which could have implications in the development of pharmaceuticals (Lakshminarayana et al., 2009).
作用機序
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors. The bromopyrazole and methoxyphenyl groups might be involved in binding to the target, while the azetidine ring might influence the compound’s overall shape and thus its ability to bind to its target .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3O2/c1-22-14-3-2-12(17)4-13(14)15(21)19-6-10(7-19)8-20-9-11(16)5-18-20/h2-5,9-10H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBPFWAQWWAHCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)CN3C=C(C=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


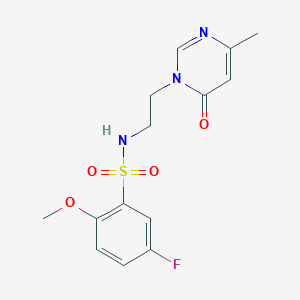


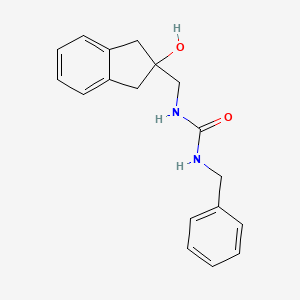
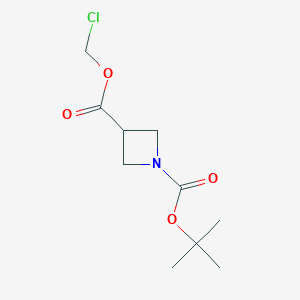
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2403890.png)

![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2403893.png)
![5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2403900.png)
